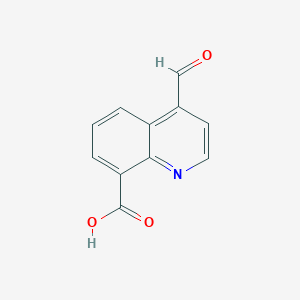

4-Formylquinoline-8-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H7NO3 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

4-formylquinoline-8-carboxylic acid |

InChI |

InChI=1S/C11H7NO3/c13-6-7-4-5-12-10-8(7)2-1-3-9(10)11(14)15/h1-6H,(H,14,15) |

InChI Key |

RBKHKPYJTMLEIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formylquinoline 8 Carboxylic Acid and Its Precursors

Classical Approaches for Quinoline (B57606) Carboxylic Acid Synthesis

The foundational step in synthesizing the target molecule is the creation of the quinoline carboxylic acid scaffold. Several classical name reactions are instrumental in this process.

Pfitzinger Reaction and its Mechanistic Variations

A cornerstone in quinoline synthesis, the Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, facilitates the formation of 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.orgwikipedia.org This reaction proceeds by condensing isatin (B1672199) or its derivatives with a carbonyl compound that possesses an α-methylene group, typically under strong basic conditions using reagents like potassium hydroxide (B78521). iipseries.orgwikipedia.org

The reaction mechanism initiates with the base-catalyzed hydrolysis of the amide bond within the isatin molecule, leading to a ring-opened keto-acid intermediate. wikipedia.org This intermediate subsequently reacts with the carbonyl compound to form an imine, which then tautomerizes to an enamine. wikipedia.org The final phase of the reaction involves an intramolecular cyclization and a subsequent dehydration step to yield the quinoline-4-carboxylic acid product. wikipedia.org

| Reaction Variant | Reactants | Product | Key Characteristics |

| Classical Pfitzinger | Isatin, Carbonyl compound (ketone or aldehyde) | 2,3-disubstituted quinoline-4-carboxylic acids | Involves base-catalyzed condensation and cyclization. iipseries.orgwikipedia.org |

| Halberkann Variant | N-acyl isatins | 2-hydroxy-quinoline-4-carboxylic acids | Employs N-acyl isatins to produce a hydroxylated quinoline derivative. wikipedia.org |

| Microwave-Assisted Pfitzinger | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Utilizes microwave irradiation to potentially accelerate the reaction rate. iipseries.org |

| Green Chemistry Approach | Isatin, 1,3-dicarbonyl compounds, alcohol, Trimethylsilyl chloride (TMSCl) | Quinaldines | Focuses on using more environmentally benign reagents and conditions. iipseries.org |

Doebner Reaction Pathways and Modern Enhancements

The Doebner reaction presents an alternative and versatile route for the synthesis of quinoline-4-carboxylic acids. This method involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgnih.gov It is a valuable alternative to the Pfitzinger reaction as it allows for different substitution patterns on the quinoline ring. wikipedia.org

While the precise mechanism of the Doebner reaction is not definitively established, two primary pathways have been proposed. The first pathway suggests an initial aldol (B89426) condensation between the enol form of pyruvic acid and the aldehyde, which is then followed by a Michael addition of the aniline and subsequent cyclization. wikipedia.org An alternative proposed mechanism involves the initial formation of a Schiff base from the aniline and aldehyde, which then undergoes a reaction with the enol form of pyruvic acid. wikipedia.org

Traditional Doebner reactions have often been hampered by issues such as low yields and extended reaction times. nih.gov Consequently, modern adaptations have focused on enhancing the reaction's efficiency. A notable advancement is the development of a Doebner hydrogen-transfer reaction, which allows for the synthesis of substituted quinolines from anilines bearing electron-withdrawing groups—substrates that typically result in low yields under conventional Doebner conditions. acs.org This modified protocol is applicable to a broader range of anilines and is amenable to large-scale synthesis. acs.orgnih.gov

Targeted Synthesis of 4-Formylquinoline-8-carboxylic Acid

The specific synthesis of this compound necessitates methodologies that enable the precise introduction of the formyl and carboxylic acid groups onto the quinoline framework.

Oxidation Strategies for Aldehyde and Carboxylic Acid Formation

The introduction of the aldehyde and carboxylic acid functionalities typically relies on the oxidation of appropriate precursor groups. Selenium dioxide (SeO₂) is a well-established and selective oxidizing agent for converting methyl groups on heterocyclic rings into the corresponding aldehydes. researchgate.netnih.gov Therefore, the oxidation of a 4-methylquinoline (B147181) precursor would yield the desired 4-formylquinoline derivative.

Iodine-mediated oxidation represents another viable strategy. nih.gov An environmentally friendly, metal-free method has been developed that utilizes iodine in an aqueous solution of a base like sodium hydroxide to oxidize alcohols and aldehydes to carboxylic acids. rsc.org This approach is well-suited for large-scale applications. nih.govrsc.org Furthermore, an iodine-mediated oxidative annulation has been employed for the synthesis of functionalized quinolines through a solvent-free, mechanochemical process. nih.gov

Regioselective Functionalization Approaches

Achieving the specific 4,8-disubstitution pattern on the quinoline ring requires highly regioselective functionalization techniques. The use of organometallic reagents is central to these strategies. chadsprep.com

Directed lithiation or magnesiation can be employed to introduce functional groups at specific positions on the quinoline ring. acs.org For instance, reagents like TMPMgCl·LiCl (where TMP stands for 2,2,6,6-tetramethylpiperidyl) facilitate the direct magnesiation of various heterocycles, including quinolines. acs.org However, these methods can sometimes be challenged by a lack of complete regioselectivity and the possibility of nucleophilic attack at the C2 position. acs.org A powerful and versatile approach involves a combination of bromine-magnesium exchange reactions and direct metalations. This allows for the sequential and regioselective functionalization of the quinoline core, even in the presence of sensitive functional groups such as esters and ketones. acs.orgscite.ai

Multi-Component and One-Pot Reaction Sequences for Quinoline Core Formation

Multi-component reactions (MCRs) and one-pot syntheses provide highly efficient and atom-economical routes to complex molecular structures like substituted quinolines. rsc.orgresearchgate.net These reactions combine three or more starting materials in a single reaction vessel, thereby avoiding the need for isolating intermediate compounds and reducing waste. rsc.orgacs.org

A variety of MCRs, including the Povarov, Gewald, and Ugi reactions, have been effectively utilized to create diverse quinoline scaffolds. rsc.org For example, a one-pot Friedländer synthesis of quinolines has been developed using readily available and inexpensive reagents. In this process, o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes, which then undergo an in-situ condensation with other aldehydes or ketones to yield the quinoline products in high yields. rsc.org Another efficient one-pot method involves the reaction of isoxazoles, ammonium (B1175870) formate-Pd/C, concentrated sulfuric acid, methanol, and ketones under Friedländer conditions to generate substituted quinolines. benthamdirect.comresearchgate.net These MCR approaches are often characterized by their tolerance for a wide range of functional groups and their operational simplicity. benthamdirect.comresearchgate.net

Reactivity Profiles and Derivatization Strategies of 4 Formylquinoline 8 Carboxylic Acid

Chemical Transformations of the Formyl Group

The formyl group at the 4-position of the quinoline (B57606) ring is a versatile handle for various chemical modifications.

Oxidation to Carboxylic Acid and Ester Derivatives

The aldehyde functionality can be readily oxidized to a carboxylic acid. This transformation is a common strategy in organic synthesis. organic-chemistry.org Various oxidizing agents can be employed for this purpose, with the choice often depending on the desired selectivity and reaction conditions. For instance, reagents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) are powerful oxidants capable of this conversion. More modern and milder methods, such as using Oxone, are also effective. organic-chemistry.org Subsequent esterification of the resulting dicarboxylic acid can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comyoutube.com

Reduction Reactions to Hydroxymethyl and Methyl Derivatives

The formyl group can be reduced to a hydroxymethyl group (-CH2OH) or further to a methyl group (-CH3). The reduction to the primary alcohol is typically accomplished using mild reducing agents like sodium borohydride (B1222165) (NaBH4). jackwestin.com Stronger reducing agents, such as lithium aluminum hydride (LiAlH4), can also be used and will also reduce the carboxylic acid moiety. jackwestin.com The complete reduction of the formyl group to a methyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although these conditions might also affect the carboxylic acid group.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

The formyl group readily undergoes condensation reactions with a variety of nitrogen-containing nucleophiles. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds. For example, reaction with primary amines leads to the formation of Schiff bases (imines). Condensation with hydrazine (B178648) and its derivatives, such as phenylhydrazine, yields hydrazones. researchgate.net These reactions are often catalyzed by a small amount of acid. researchgate.net The resulting imines and hydrazones are valuable intermediates for further synthetic transformations.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 8-position of the quinoline ring provides another site for chemical modification, offering pathways to amides, esters, and other derivatives.

Esterification and Amidation Reactions

The carboxylic acid can be converted to its corresponding esters through Fischer esterification by reacting it with an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comyoutube.comresearchgate.net This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Amidation, the formation of an amide from the carboxylic acid, can be achieved by reacting it with an amine. libretexts.org This direct reaction often requires high temperatures to drive off the water formed. libretexts.org Alternatively, the carboxylic acid can be activated first, for example, by converting it to an acid chloride. khanacademy.org The resulting acid chloride is then much more reactive towards amines, allowing the amidation to proceed under milder conditions. khanacademy.org Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct formation of amides from carboxylic acids and amines under mild conditions. libretexts.org

Table 1: Examples of Esterification and Amidation Reactions of Quinoline Carboxylic Acids

| Starting Material | Reagent | Product Type | Reference |

| Quinoline-4-carboxylic acid | Various alcohols, H2SO4 | Quinoline-4-carboxylate | researchgate.net |

| Quinoline-4-carboxylic acid | Amino acids | Quinoline-4-carboxamide | researchgate.net |

| 2-Phenylquinoline-4-carboxylic acid | Hydroxylamine or Hydrazine derivatives | Hydroxamic acid or Hydrazide | nih.gov |

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for quinoline-8-carboxylic acids, although it can be challenging. jackwestin.com The stability of the aromatic ring system generally makes decarboxylation difficult. However, under certain conditions, such as high temperatures or in the presence of specific catalysts, decarboxylation may occur. researchgate.netorganic-chemistry.org For some quinoline carboxylic acids, decarboxylation has been observed as an unwanted side reaction during other transformations, particularly under harsh basic or high-temperature conditions. nih.gov The ease of decarboxylation can be influenced by the presence of other substituents on the quinoline ring. khanacademy.org

Cyclization and Annulation Reactions Leading to Fused Heterocyclic Systems

The presence of the formyl group at the C4-position provides a versatile handle for the construction of fused heterocyclic systems through cyclization and annulation reactions. This aldehyde functionality can react with a variety of binucleophiles to build new rings onto the quinoline framework.

One of the most common strategies involves the Knoevenagel condensation . wikipedia.orgsigmaaldrich.com In this reaction, the formyl group of 4-formylquinoline-8-carboxylic acid can react with active methylene (B1212753) compounds in the presence of a basic catalyst. wikipedia.org The resulting α,β-unsaturated system can then undergo an intramolecular cyclization to afford a fused heterocyclic system. The specific outcome depends on the nature of the active methylene compound and the reaction conditions. For example, reaction with a β-ketosulfonamide could potentially lead to the formation of a sulfonyl-substituted quinoline derivative through a subsequent aza-Wittig reaction cascade. nih.gov

The Wittig reaction offers another avenue for derivatization, allowing for the conversion of the formyl group into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglumenlearning.com This can be a key step in a multi-step annulation strategy. For instance, a Wittig reaction could introduce a side chain containing a nucleophilic group, which could then cyclize onto another position of the quinoline ring. While the Wittig reaction itself does not directly form a fused ring, it provides a crucial intermediate for subsequent cyclization.

Furthermore, cascade reactions, such as an intramolecular Prins/Friedel-Crafts cyclization, represent a powerful strategy for the synthesis of complex fused systems. beilstein-journals.orgbeilstein-journals.org Although not specifically documented for this compound, analogous reactions involving aldehydes on aromatic systems suggest that the formyl group could initiate a cyclization cascade, leading to the formation of polycyclic quinoline derivatives. beilstein-journals.orgbeilstein-journals.org

The following table summarizes potential cyclization and annulation strategies involving the formyl group of this compound.

| Reaction Type | Reagent/Conditions | Potential Product |

| Knoevenagel Condensation | Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), base | Fused pyridone or other heterocyclic systems |

| Wittig Reaction | Phosphonium ylide | Quinoline with an unsaturated side chain |

| Cascade Cyclization | Binucleophile (e.g., a compound with both an active methylene and a nucleophilic group) | Polycyclic fused quinoline systems |

Electrophilic and Nucleophilic Substitutions on the Quinoline Core

The substitution pattern of this compound, with two deactivating groups, significantly influences the susceptibility of the quinoline core to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution:

Electrophilic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion, as the pyridine (B92270) ring is deactivated by the nitrogen atom. quimicaorganica.orgreddit.com The most favored positions for electrophilic attack on an unsubstituted quinoline are C5 and C8. quimicaorganica.orgreddit.com However, in this compound, both the formyl group at C4 and the carboxylic acid group at C8 are strong electron-withdrawing groups. These groups deactivate the entire quinoline system towards electrophilic attack, making such reactions challenging.

Should an electrophilic substitution occur, the directing effects of the existing substituents would come into play. Both the formyl and carboxylic acid groups are meta-directing. Therefore, any potential electrophilic attack would be directed to the positions meta to both groups. Considering the substitution pattern, the remaining open positions on the benzene ring are C5, C6, and C7. The formyl group at C4 would direct an incoming electrophile to C6, while the carboxylic acid at C8 would direct towards C6. Thus, the C6 position is the most likely site for electrophilic substitution, should the reaction proceed.

Nucleophilic Aromatic Substitution:

Nucleophilic substitution on the quinoline ring typically occurs at the C2 and C4 positions, which are activated by the nitrogen atom. chempedia.info In the case of this compound, the C4 position is occupied by a formyl group, which is not a typical leaving group for a nucleophilic aromatic substitution reaction. However, the formyl group itself can be a site for nucleophilic attack (a nucleophilic addition reaction).

For a nucleophilic substitution to occur on the quinoline core, a leaving group would need to be present at an activated position. If a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at the C2 position, this position would be highly susceptible to nucleophilic attack. The electron-withdrawing nature of both the formyl and carboxylic acid groups would further enhance the electrophilicity of the C2 position, facilitating substitution.

The following table outlines the predicted reactivity towards substitution reactions.

| Reaction Type | Position of Attack | Influencing Factors |

| Electrophilic Substitution | C6 (predicted) | Strong deactivation by both formyl and carboxylic acid groups. Meta-directing effect of both groups. |

| Nucleophilic Substitution | C2 (if a leaving group is present) | Activation by the quinoline nitrogen and further enhancement by the electron-withdrawing substituents. |

Coordination Chemistry and Ligand Design with 4 Formylquinoline 8 Carboxylic Acid

Ligand Properties of Quinoline (B57606) Carboxylic Acids and their Coordination Potential

Quinoline carboxylic acids are recognized as valuable ligands in coordination chemistry. nih.gov Their structural framework, featuring a nitrogen atom within the heterocyclic quinoline ring and oxygen atoms in the carboxylate group, provides multiple coordination sites. nih.govscirp.org This allows them to act as versatile building blocks for metal complexes, potentially binding to metal ions in various modes. nih.gov The nitrogen atom and the carboxylate group can chelate a single metal ion, forming a stable ring structure, or bridge multiple metal centers. scirp.orgrroij.com This versatility is fundamental to designing complexes with specific geometries and properties. nih.gov

Design and Synthesis of Metal Complexes Featuring 4-Formylquinoline-8-carboxylic Acid

Specific research detailing the design and synthesis of metal complexes using this compound as a ligand is not found in the available literature. Such research would typically involve reacting the ligand with various metal salts under controlled conditions, such as hydrothermal synthesis, to promote the formation of crystalline coordination compounds.

Mononuclear and Polynuclear Coordination Compounds

There are no specific examples in the literature of mononuclear (containing a single metal center) or polynuclear (containing multiple metal centers) compounds formed with this compound. The formation of such structures would depend on the stoichiometry of the reactants, the coordination preferences of the metal ion, and the reaction conditions.

Integration into Metal-Organic Frameworks (MOFs)

The use of this compound as an organic linker for the construction of Metal-Organic Frameworks (MOFs) has not been reported. While other quinoline-based carboxylic acids have been used to create MOFs, the specific structural and electronic properties that this compound would impart as a linker remain unexplored.

Investigation of Metal-Ligand Interactions and Coordination Modes

Without crystallographic data from single-crystal X-ray diffraction studies, a definitive analysis of the metal-ligand interactions and coordination modes for complexes of this compound cannot be provided. Such an investigation would reveal precise bond lengths, bond angles, and the specific donor atoms from the ligand that are involved in bonding to the metal center. Based on its structure, potential coordination could occur through the quinoline nitrogen and the carboxylate oxygens. The formyl group could also potentially participate in coordination or intermolecular interactions.

Supramolecular Assembly Driven by Coordination Bonds and Hydrogen Bonding

Detailed studies on the supramolecular assembly of complexes based on this compound are absent from the literature. Supramolecular structures are influenced by both strong coordination bonds and weaker interactions like hydrogen bonding. nih.gov The presence of the carboxylic acid and formyl groups on the ligand suggests the potential for significant hydrogen bonding, which could play a crucial role in assembling individual metal complexes into larger one-, two-, or three-dimensional networks. However, no specific examples or analyses are available.

Advanced Applications of 4 Formylquinoline 8 Carboxylic Acid in Chemical Sciences

Catalytic Applications

The presence of both a nitrogen atom within the quinoline (B57606) ring and an oxygen atom in the carboxylic acid group allows 4-Formylquinoline-8-carboxylic acid to function as an effective ligand in catalysis. These atoms can coordinate with metal centers, influencing their electronic properties and steric environment, which in turn dictates the catalytic activity and selectivity.

Role as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in stabilizing and activating metal centers for chemical transformations. While specific studies on this compound as a ligand are not extensively documented, its structural features are analogous to other quinoline-based ligands that have demonstrated significant catalytic activity. For instance, various quinoline derivatives are known to form stable and active complexes with transition metals like rhodium, iridium, and palladium. These complexes have been successfully employed in reactions such as hydrogenation, carbonylation, and C-H activation. The coordination of the quinoline nitrogen and the carboxylate oxygen of this compound to a metal ion can create a stable chelate ring, which can enhance the catalytic performance by preventing ligand dissociation and promoting specific reaction pathways. The formyl group at the 4-position can further modulate the electronic properties of the quinoline ring system, thereby influencing the catalytic cycle.

| Metal Center | Potential Catalytic Application | Role of this compound |

| Rhodium (Rh) | Hydrogenation, Hydroformylation | Bidentate N,O-ligand |

| Iridium (Ir) | C-H Activation, Transfer Hydrogenation | Directing group and stabilizing ligand |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Ancillary ligand to control reactivity and selectivity |

| Copper (Cu) | Oxidation reactions, Ullmann coupling | Chelating ligand to stabilize the metal center |

Heterogeneous Catalysis and Supported Catalytic Systems

The principles of using quinoline derivatives in catalysis extend to heterogeneous systems, where the catalyst is in a different phase from the reactants. This compound can be anchored onto solid supports, such as silica, alumina, or polymers, to create robust and recyclable heterogeneous catalysts. The carboxylic acid group provides a convenient handle for immobilization through covalent bonding or strong adsorption. Once supported, the quinoline moiety can coordinate with metal nanoparticles or single-atom catalysts. This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts. For example, supported gold nanoparticles are effective for various organic transformations, and their catalytic performance can be enhanced by the presence of ligands on the support surface.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanism of a catalytic reaction is key to optimizing its efficiency. In catalytic cycles involving metal complexes of this compound, the ligand is expected to play several key roles. It can facilitate the oxidative addition of substrates to the metal center, stabilize reaction intermediates, and promote the reductive elimination of the final product. The formyl group, being an electron-withdrawing group, can influence the electron density at the metal center, which in turn affects the rates of individual steps in the catalytic cycle. Furthermore, the formyl group could potentially participate directly in the reaction mechanism, for instance, through interactions with substrates or by undergoing transformations itself under certain reaction conditions.

Contributions to Materials Science and Supramolecular Chemistry

The ability of this compound to engage in a variety of non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a valuable component in the design of novel materials and supramolecular assemblies.

Self-Assembly Processes and Molecular Recognition

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor, capable of forming robust and predictable hydrogen-bonding motifs. For instance, carboxylic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds. This predictable interaction is a powerful tool in crystal engineering for the construction of larger, well-defined architectures. The quinoline ring, being an aromatic system, can participate in π-π stacking interactions, further directing the self-assembly process. The combination of these interactions can lead to the formation of complex and functional supramolecular systems. The formyl group can also participate in weaker C-H···O hydrogen bonds, providing additional control over the final assembled structure.

Design of Supramolecular Architectures (e.g., Macrocycles, Chains, Networks)

The directional nature of the interactions involving this compound allows for the rational design of a wide range of supramolecular architectures.

Chains: Through catemeric hydrogen bonding of the carboxylic acid groups or through coordination with metal ions, one-dimensional chains can be formed.

Networks: When combined with multifunctional linker molecules or metal clusters, this compound can act as a node in the formation of two- or three-dimensional networks, such as metal-organic frameworks (MOFs) or hydrogen-bonded organic frameworks (HOFs). Quinoline-dicarboxylic acids, for example, have been successfully used to construct porous MOFs. nih.gov The formyl group in this compound offers a site for post-synthetic modification within such frameworks, allowing for the tuning of their properties, such as pore size and chemical functionality.

Macrocycles: While not directly forming macrocycles on its own, this compound can be incorporated into larger cyclic structures through covalent synthesis. These macrocycles can then act as hosts for smaller guest molecules, with the quinoline and formyl groups providing specific recognition sites.

| Supramolecular Architecture | Key Driving Interactions | Potential Application |

| 1D Chains | Hydrogen bonding, Metal coordination | Anisotropic materials, Waveguides |

| 2D/3D Networks (MOFs/HOFs) | Metal-carboxylate coordination, Hydrogen bonding | Gas storage, Separation, Catalysis |

| Discrete Assemblies | π-π stacking, van der Waals forces | Molecular recognition, Sensors |

Potential in Functional Materials Development

The unique molecular architecture of this compound, which features a rigid quinoline core appended with both a reactive aldehyde (formyl) and a versatile carboxylic acid group, positions it as a promising building block for the development of advanced functional materials. Although direct reports on the integration of this specific molecule into materials are not prevalent, its potential can be inferred from the well-established roles of quinoline derivatives in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Quinoline and its derivatives are frequently employed in the synthesis of luminescent materials. For instance, novel 8-hydroxyquinoline derivatives have been synthesized and their complexes with Europium (III) have shown favorable luminescence properties, suggesting their use as promising luminescent materials. nih.gov The introduction of different functional groups to the quinoline core, such as electron-donating or electron-withdrawing groups, can modulate the luminescence intensity of these materials. nih.gov

In the realm of porous materials, quinoline-containing ligands have been successfully used to construct robust frameworks. For example, quinoline-2,6-dicarboxylic acid has been used to synthesize a luminescent Zirconium (IV)-based MOF. wikipedia.org Similarly, 4-carboxyl-quinoline linked COFs have been synthesized and have demonstrated applications in nanofiltration due to their chemical stability and hydrophilic nature. cloudfront.net These frameworks exhibit high rejection rates for small dye molecules and high water permeance, even under extreme pH conditions. cloudfront.net Furthermore, 8-hydroxyquinoline functionalized COFs have been developed as pH-sensitive drug delivery systems, showcasing the versatility of the quinoline scaffold in creating materials with tailored functionalities. researchgate.net

The bifunctional nature of this compound offers multiple avenues for incorporation into polymeric and framework structures. The carboxylic acid group can act as a linker to coordinate with metal ions to form MOFs, while the formyl group can undergo various reactions to form covalent bonds in COFs or other polymers. This dual functionality could allow for the creation of materials with complex architectures and tunable properties.

Analytical Chemistry Methodologies

The distinct chemical features of this compound make it a molecule of interest for various applications in analytical chemistry, particularly in the development of sensors and in chromatographic techniques.

Development of Chemo/Biosensors and Probes

While specific chemosensors or biosensors based on this compound are not extensively documented, the inherent properties of its quinoline core and functional groups suggest its potential in this area. Quinoline derivatives are well-known for their use in the development of fluorescent chemosensors. For example, 8-hydroxyquinoline benzoates have been utilized as highly sensitive fluorescent chemosensors for the detection of transition metal ions like Hg²⁺ and Cu²⁺. cloudfront.net The fluorescence enhancement observed in the presence of these metal ions is attributed to the suppression of radiationless transitions. cloudfront.net

The formyl and carboxylic acid groups of this compound could serve as recognition sites for specific analytes. The carboxylic acid can participate in hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition. The formyl group, being a reactive aldehyde, can undergo reversible reactions with certain analytes, leading to a detectable signal. The quinoline moiety itself can act as a fluorophore, and its photophysical properties can be modulated upon binding of an analyte to either the formyl or carboxylic acid group. This guest-induced change in fluorescence or color can form the basis of a sensing mechanism.

Chromatographic Applications for Molecular Interaction Analysis (e.g., Affinity Chromatography)

Affinity chromatography is a powerful technique for purifying and analyzing biomolecules based on specific binding interactions. cytivalifesciences.com The versatility of this compound's functional groups makes it a suitable candidate for the development of novel affinity chromatography media.

The carboxylic acid group provides a straightforward point of attachment for immobilizing the molecule onto a solid support, such as agarose or polyacrylamide beads, which have been chemically modified to present reactive groups like primary amines. sigmaaldrich.com Alternatively, the aldehyde group can be used for immobilization. Aldehyde-functionalized supports can react with molecules containing primary amines to form a stable linkage. nih.gov A method for the quantification of aldehyde groups on an insoluble matrix has been developed, which is important for controlling the ligand density on the chromatographic support. nih.gov

Theoretical and Computational Investigations of 4 Formylquinoline 8 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the molecular properties of compounds like quinoline (B57606) derivatives. These methods are used to determine optimized geometries, electronic structures, and reactivity indicators.

Geometry Optimization and Conformational Analysis

For a molecule like 4-Formylquinoline-8-carboxylic acid, geometry optimization would be the first step in any computational analysis. This process finds the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. Conformational analysis would also be crucial, particularly concerning the orientation of the formyl (-CHO) and carboxylic acid (-COOH) groups relative to the quinoline ring. The planarity of the system and potential intramolecular hydrogen bonding between the carboxylic proton and the formyl oxygen or the quinoline nitrogen would be of significant interest.

Table 6.1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Å/°) |

| Bond Length | C4-C(Formyl) | ~1.48 |

| C(Formyl)=O | ~1.22 | |

| C8-C(Carboxyl) | ~1.49 | |

| C(Carboxyl)=O | ~1.21 | |

| C(Carboxyl)-OH | ~1.35 | |

| Bond Angle | C3-C4-C(Formyl) | ~121° |

| C1-C8-C(Carboxyl) | ~120° | |

| Dihedral Angle | C3-C4-C(Formyl)=O | ~180° (for planarity) |

| C1-C8-C(Carboxyl)=O | Variable (depends on conformation) | |

| Note: This table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations. |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be distributed over the electron-rich quinoline ring system, while the LUMO would likely be centered on the electron-withdrawing formyl and carboxyl groups, as well as the pyrimidine (B1678525) part of the quinoline ring. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. For this compound, the MEP map would be expected to show negative potential (red/yellow regions) around the electronegative oxygen atoms of the formyl and carboxyl groups and the nitrogen atom of the quinoline ring. These regions are susceptible to electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, indicating sites for nucleophilic attack.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be employed to predict the mechanisms of reactions involving this compound. For instance, studies could model its synthesis, such as the oxidation of a corresponding methyl or alcohol precursor, or its participation in reactions like esterification or amidation at the carboxylic acid site. inlibrary.uz Transition state analysis would be used to calculate the activation energies for these potential reactions, providing insight into reaction kinetics and feasibility. The Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids, involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid, where the mechanism includes the formation of a dihydroquinoline intermediate that is subsequently oxidized. unifi.it

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum calculations are typically performed on single molecules in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a condensed phase, such as in a solvent or interacting with a biological macromolecule. For this compound, MD simulations could be used to explore its conformational flexibility in water, its solvation properties, and how it might interact with a protein active site. bldpharm.cominlibrary.uz These simulations provide a dynamic picture of intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for understanding its behavior in a biological context.

Mechanistic Biological Interactions of 4 Formylquinoline 8 Carboxylic Acid Pre Clinical Focus

Molecular Recognition and Binding Studies with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The interaction of quinoline (B57606) carboxylic acid derivatives with biological macromolecules is a critical aspect of their mechanism of action. Studies have shown that these compounds can bind to both proteins and nucleic acids, influencing their function.

In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have demonstrated their ability to bind to the minor groove of B-DNA. nih.gov Specifically, these compounds interact with the A/T-rich region of the DNA dodecanucleotide sequence d(CGCGAATTCGCG) through the formation of major and minor hydrogen bonds. nih.gov This interaction is a key part of their proposed mechanism of action as DNA targeting molecules. nih.gov The substitution at the second position of the quinoline ring, particularly a carbonyl group, acts as a hydrogen bond donor/acceptor, facilitating the binding to adenine (B156593) and guanine (B1146940) nucleic acid base pairs. nih.gov

With regard to proteins, quinoline-based compounds have been investigated as inhibitors of various enzymes. For instance, in the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the carboxylate group of a brequinar (B1684385) analogue, a type of quinoline carboxylic acid, was found to form a salt bridge with arginine (R136) and a potential hydrogen bond with glutamine (Q47) in the enzyme's binding pocket. nih.gov This highlights the importance of the carboxylic acid moiety for potent inhibition. nih.gov The binding pocket for these inhibitors is predominantly nonpolar, favoring lipophilic moieties. nih.gov

Furthermore, molecular docking studies of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives with SIRT3, a member of the sirtuin family of proteins, have revealed specific binding patterns within the active site. nih.gov This specific binding is crucial for their selective inhibition of SIRT3 over other sirtuin isoforms like SIRT1 and SIRT2. nih.gov

The ability of quinoline derivatives to chelate with divalent metals, due to the co-planarity and proximity of the carboxylic acid and the nitrogen atom, is also speculated to be a potential molecular mechanism for their pharmacological activities. nih.gov

Investigation of Enzyme Inhibition Mechanisms (e.g., STAT3, hnps-PLA2, Coagulation Factors)

The inhibitory activity of 4-formylquinoline-8-carboxylic acid and its derivatives has been explored against several enzymes, revealing diverse mechanisms of action.

Dihydroorotate Dehydrogenase (DHODH): A significant body of research has focused on quinoline carboxylic acids as inhibitors of DHODH, a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govnih.gov Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase. nih.gov The mechanism of inhibition involves the binding of the quinoline derivative to the brequinar binding pocket of DHODH. nih.gov The carboxylic acid group at the C(4) position is crucial for this inhibition, forming critical interactions with amino acid residues in the active site. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that bulky hydrophobic substituents at the C(2) position and appropriate substitutions on the benzo portion of the quinoline ring are also necessary for potent inhibition. nih.gov

Sirtuin 3 (SIRT3): Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase. nih.govfrontiersin.org One such derivative, compound P6, exhibited an IC50 value of 7.2 µM for SIRT3, showing selectivity over SIRT1 and SIRT2. nih.govfrontiersin.org Molecular docking analysis suggests a specific binding pattern of these inhibitors within the active site of SIRT3, which contributes to their selectivity. nih.govfrontiersin.org The inhibition of SIRT3 by these compounds has been linked to the induction of G0/G1 phase cell cycle arrest and cell differentiation in leukemic cell lines. nih.gov

Coagulation Factors: While direct studies on this compound are limited, related compounds have shown effects on coagulation factors. For instance, Cirsilineol has been identified as a novel inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. mdpi.com It exhibits a mixed-type inhibitory pattern, leading to a decrease in Vmax and an increase in the Km value of FXa. mdpi.com The development of inhibitors targeting coagulation factors is a key strategy in managing thrombotic disorders. mdpi.comnih.gov Hemophilia A, for example, is characterized by a deficiency in Factor VIII (FVIII), highlighting the importance of this factor in the coagulation process. medscape.com Inhibitors of FVIII can be alloantibodies that develop in patients receiving FVIII replacement therapy or autoantibodies in acquired hemophilia A. medscape.comnih.gov

Aurora A Kinase: Quinazoline-4-carboxylic acid derivatives have been investigated as selective inhibitors of Aurora A kinase. nih.gov The free carboxylic group is essential for their inhibitory activity, as its esterification leads to a significant drop in potency. nih.gov This suggests that the carboxylic acid group plays a crucial role in the ATP competitive binding within the active site of the kinase. nih.gov

Cellular Pathway Modulation at a Molecular Level

Quinoline carboxylic acid derivatives exert their biological effects by modulating various cellular pathways at the molecular level.

A primary mechanism is the inhibition of the de novo pyrimidine biosynthesis pathway through the targeting of the enzyme dihydroorotate dehydrogenase (DHODH). nih.govnih.gov By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. nih.gov This leads to a halt in cell cycle progression at the S-phase, where nucleotide synthesis is critical for continued cell growth. nih.gov

Furthermore, certain quinoline-based compounds have been shown to modulate signaling pathways involved in cancer. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective inhibitor of Aurora A kinase. nih.gov This inhibition leads to the arrest of the cell cycle at the G1 phase and the induction of apoptosis. nih.gov

In the context of inflammation, quinoline-4-carboxylic acid has demonstrated anti-inflammatory properties in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages, suggesting an interaction with inflammatory signaling pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies have been instrumental in understanding the mechanistic basis of the biological activities of quinoline carboxylic acid derivatives and in optimizing their potency and selectivity.

For Dihydroorotate Dehydrogenase (DHODH) Inhibition: SAR studies on quinoline-4-carboxylic acid analogs as DHODH inhibitors have identified three critical regions for activity: nih.gov

C(2) Position: Requires bulky, hydrophobic substituents. nih.gov

C(4) Position: A carboxylic acid or its salt is strictly required for potent inhibition. nih.gov

Benzo Portion of the Quinoline Ring: Appropriate substitutions on this ring are necessary. nih.gov

Further SAR studies on 4-quinoline carboxylic acid analogues revealed that replacing a chlorine atom at the C(7) position with a fluorine atom resulted in a significant 10-fold increase in antiviral activity. nih.gov Conversely, introducing a methyl group at the C(3) position led to a substantial decrease in potency. nih.gov

For Aurora A Kinase Inhibition: In the development of selective Aurora A kinase inhibitors, SAR studies on quinazoline-based carboxylic acids highlighted the essential role of the terminal free carboxylic group for activity. nih.gov Esterification of this group resulted in a five-fold decrease in inhibitory potency, indicating its crucial involvement in binding to the enzyme's active site. nih.gov

For SIRT3 Inhibition: SAR studies of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as SIRT3 inhibitors showed that substitutions at the ortho-position of the phenyl group led to improved inhibitory potency. nih.gov

These SAR studies provide valuable insights into the specific molecular interactions between the quinoline derivatives and their biological targets, guiding the design of more effective and selective therapeutic agents.

Future Perspectives and Emerging Research Directions for 4 Formylquinoline 8 Carboxylic Acid

Novel Synthetic Strategies and Process Intensification

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions such as the Doebner, Pfitzinger, and Friedländer syntheses. tandfonline.com However, these methods often face limitations, including harsh reaction conditions, the use of hazardous reagents, and extended reaction times. nih.govimist.ma The future of synthesizing 4-Formylquinoline-8-carboxylic acid and its analogues lies in the adoption of novel, more efficient, and environmentally benign strategies.

Emerging research is focused on green chemistry approaches that minimize waste and energy consumption. researchgate.net Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times and improve yields by providing efficient energy transfer. imist.maresearchgate.net

Novel Catalysis: The development of advanced catalysts, such as nanocatalysts, reusable solid acids, and biocatalysts like malic acid, offers pathways to milder reaction conditions and enhanced selectivity. tandfonline.comnih.gov For instance, a modified Doebner reaction using BF3·THF has been shown to be effective for electron-deficient anilines, a principle that could be adapted for specific precursors of this compound. nih.gov

One-Pot and Multicomponent Reactions (MCRs): Combining multiple synthetic steps into a single operation, often without isolating intermediates, improves process efficiency and reduces solvent waste. imist.maimist.ma One-pot methods for producing various quinoline-4-carboxylic acid derivatives are already showing high yields (84-93%) in short timeframes. researchgate.net

Solvent-Free and Alternative Solvent Systems: Conducting reactions in the absence of traditional organic solvents or using green solvents like water or ethanol aligns with sustainability goals. tandfonline.comijpsjournal.com

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, will be crucial. The adoption of continuous flow reactors over traditional batch methods can lead to better control over reaction parameters, improved safety, and easier scalability. ijpsjournal.com

| Strategy | Advantages | Potential Impact on this compound Synthesis |

| Microwave/Ultrasound Assistance | Rapid heating, shorter reaction times, higher yields. | Faster production cycles and improved process efficiency. |

| Advanced Nanocatalysts | High surface area, high reactivity, reusability. | Greener synthesis with lower catalyst loading and easier workup. |

| One-Pot Procedures | Reduced steps, less solvent waste, time and cost savings. | Streamlined and more economical manufacturing processes. |

| Solvent-Free/Green Solvents | Minimized environmental impact, reduced use of hazardous materials. | Inherently safer and more sustainable production. |

| Continuous Flow Synthesis | Enhanced safety, precise control, easy scalability. | Facilitates large-scale, on-demand production with consistent quality. |

Exploration of Advanced Coordination Chemistry and Metal-Organic Materials

The structure of this compound, with its nitrogen heteroatom and carboxylate oxygen donors, makes it an excellent candidate for use as a ligand in coordination chemistry. This opens up the potential for creating a new generation of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

N-heterocyclic polycarboxylic acids are well-regarded for their ability to form robust metal complexes. nih.gov Research has already demonstrated that quinoline-dicarboxylic acids can be used to construct luminescent Zr(IV)-based MOFs capable of ultra-sensitive detection of pollutants like 4-nitrophenol and Fe(III) ions. rsc.org Similarly, stable 4-carboxyl-quinoline linked COFs have been synthesized via Doebner reactions, creating materials with applications in nanofiltration. researchgate.net

Future research will likely focus on:

Designing Novel Frameworks: Utilizing this compound as a primary building block to create MOFs and COFs with unique topologies and pore environments.

Post-Synthetic Modification: The pendant formyl group provides a reactive handle for post-synthetic modification within the framework. This would allow for the fine-tuning of the material's properties, such as grafting specific functional groups to enhance catalytic activity or selective adsorption.

Functional Materials: The resulting materials could be explored for a range of applications, including gas storage, heterogeneous catalysis, chemical sensing, and drug delivery. The inherent properties of the quinoline moiety could impart useful characteristics like luminescence or pH sensitivity to the final framework.

Integration into Hybrid Functional Systems

Beyond standalone materials, a significant future direction is the integration of this compound and its derivatives into hybrid functional systems. This involves combining the molecule or materials derived from it with other components to create synergistic devices and platforms.

The successful creation of COF-based nanofiltration membranes demonstrates how these molecular architectures can be translated into practical systems. researchgate.net The formyl and carboxyl groups act as versatile chemical anchors, allowing the molecule to be covalently bonded to polymers, attached to the surface of nanoparticles, or integrated into electronic components.

Emerging research could explore:

Smart Surfaces: Grafting derivatives onto surfaces to create coatings with specific sensing, anti-fouling, or catalytic properties.

Hybrid Nanoparticles: Attaching the molecule to metallic or magnetic nanoparticles to combine the properties of the quinoline core (e.g., fluorescence, biological activity) with the properties of the nanoparticle (e.g., plasmon resonance, magnetic resonance imaging contrast).

Drug Delivery Vehicles: Incorporating the molecule into polymer micelles or liposomes, where its pH-sensitive nature could be exploited for targeted drug release in specific biological microenvironments, such as tumors.

Deeper Computational Modeling and Predictive Analytics

As the complexity of the molecules and materials derived from this compound grows, computational modeling and predictive analytics will become indispensable tools. These methods can accelerate the design-synthesis-test cycle, reducing experimental costs and time.

Quantitative Structure-Activity Relationship (QSAR) models are already being developed for quinoline derivatives to predict their biological activity against targets like P-glycoprotein, which is involved in cancer multidrug resistance. nih.gov Molecular docking simulations are used to understand how these molecules bind to protein active sites, guiding the design of more potent inhibitors. nih.govnih.govresearchgate.net

Future computational efforts will likely involve:

Predictive Synthesis: Using machine learning and quantum chemical calculations to predict reaction outcomes and optimize synthetic conditions for novel derivatives.

Materials Informatics: Employing computational screening to predict the structures and properties (e.g., porosity, stability, electronic bandgap) of hypothetical MOFs and COFs before attempting their synthesis.

In Silico Biological Screening: Utilizing deep machine-learning models to predict the bioactivity of virtual libraries of this compound derivatives across a wide range of biological targets, prioritizing the most promising candidates for synthesis and experimental testing. technologynetworks.com This can help in designing molecules with specific anticancer or antimicrobial profiles. nih.gov

Unveiling Further Mechanistic Biological Roles

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs and bioactive compounds. nih.govbiointerfaceresearch.com Derivatives of quinoline-4-carboxylic acid have shown a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govbiointerfaceresearch.comresearchgate.netnih.gov For example, specific derivatives have been identified as potent inhibitors of crucial cellular targets like dihydroorotate (B8406146) dehydrogenase (DHODH), protein kinase CK2, and SIRT3. nih.govnih.govfrontiersin.org

The future in this area lies not just in synthesizing new derivatives, but in deeply understanding their mechanisms of action. This compound is an ideal starting point for creating diverse libraries of compounds through reactions at its aldehyde and acid functionalities. The research focus will be to:

Target Identification: Screen new derivatives against panels of cellular targets to identify novel biological activities.

Mechanism of Action Studies: Once a potent compound is identified, detailed biochemical and cell-based assays will be needed to elucidate its precise molecular mechanism. For instance, determining if an anticancer compound induces apoptosis, cell cycle arrest, or differentiation is critical. frontiersin.org

Structure-Activity Relationship (SAR) Elucidation: Systematically modifying the structure of lead compounds and correlating these changes with biological activity to build comprehensive SAR models. nih.gov This knowledge is essential for optimizing potency and selectivity while minimizing off-target effects.

Sustainable and Scalable Production Methodologies

For any promising compound to move from the laboratory to industrial application, its synthesis must be both sustainable and scalable. Future research will need to address the practical challenges of producing this compound efficiently and responsibly.

Many of the novel synthetic strategies discussed in section 8.1, such as the use of green solvents, reusable catalysts, and one-pot procedures, are foundational to sustainable production. nih.govijpsjournal.com The challenge is to integrate these principles into a robust, large-scale process. A key precedent is the successful scale-up of a modified Doebner reaction to produce hundreds of grams of a related quinoline-4-carboxylic acid derivative, demonstrating that high-yield, large-scale synthesis is achievable. nih.gov

Future directions will emphasize:

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

Renewable Feedstocks: Exploring the use of biomass-derived starting materials to reduce reliance on petrochemicals. ijpsjournal.com

Lifecycle Assessment: Evaluating the entire environmental impact of the production process, from raw material sourcing to final product disposal, to identify and mitigate areas of concern.

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound as a cornerstone for developing next-generation materials, medicines, and sustainable technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.